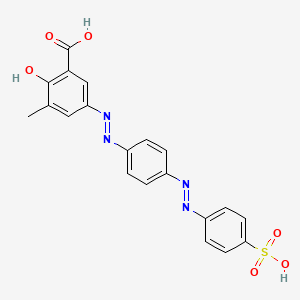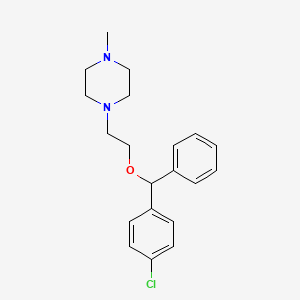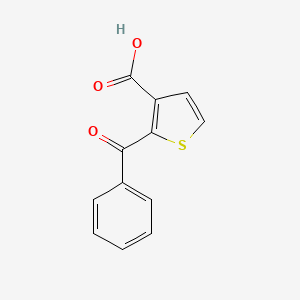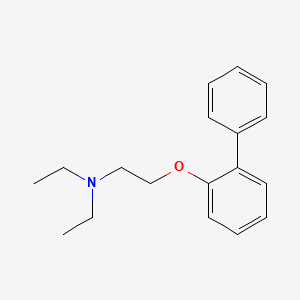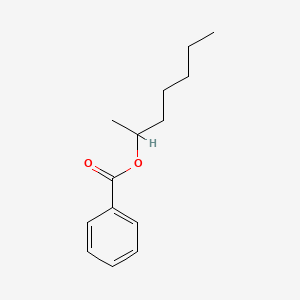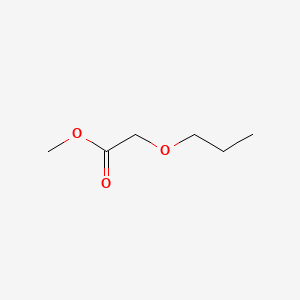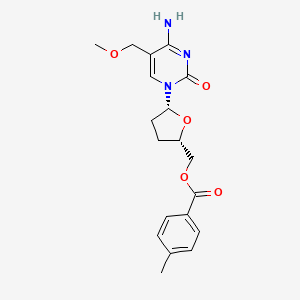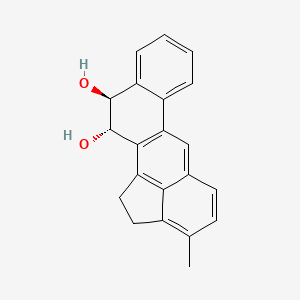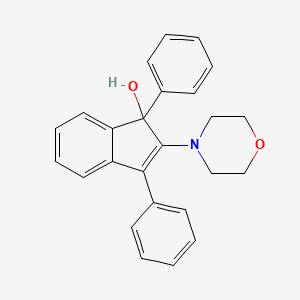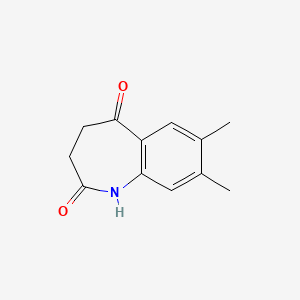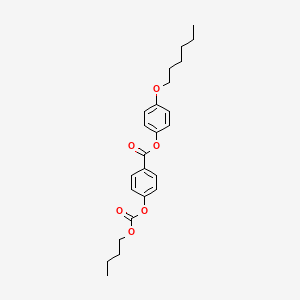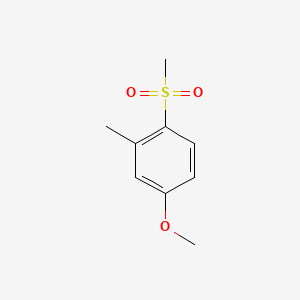
Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- is an organic compound with the molecular formula C9H12O3S It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 4-methoxy-2-methylbenzene.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. This can be done using reagents like methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The temperature is maintained at a moderate level, typically around 0-25°C, to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-methoxy-2-methyl-1-(methylthio)benzene.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl groups.
Medicine:
Industry:
Materials Science: Used in the development of advanced materials with specific chemical properties.
Agrochemicals: Potential use in the synthesis of herbicides or pesticides.
Mécanisme D'action
The mechanism by which Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The methoxy and methyl groups can modulate the compound’s hydrophobicity and electronic properties, affecting its reactivity and stability.
Comparaison Avec Des Composés Similaires
Benzene, 4-methoxy-2-methyl-1-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Benzene, 4-methoxy-2-methyl-1-(sulfonyl)-: Contains a sulfonyl group instead of a methylsulfonyl group.
Benzene, 4-methoxy-2-methyl-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group.
Uniqueness: Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
124052-66-0 |
|---|---|
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O3S/c1-7-6-8(12-2)4-5-9(7)13(3,10)11/h4-6H,1-3H3 |
Clé InChI |
FCFWGOXRVWSOGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
